5-Chloro-2-fluorobenzonitrile
Overview
Description
5-Chloro-2-fluorobenzonitrile: is an organic compound with the molecular formula C7H3ClFN . It is a derivative of benzonitrile, characterized by the presence of both chlorine and fluorine substituents on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that 5-chloro-2-fluorobenzonitrile is a benzonitrile derivative , which suggests that it may interact with biological targets in a similar manner to other benzonitrile derivatives.
Mode of Action
It is known that this compound can be used in the preparation of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate by reacting with methyl thioglycolate and triethylamine via microwave-assisted synthesis . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its use in the synthesis of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate , it may be involved in pathways related to the metabolism of benzo[b]thiophene derivatives.
Result of Action
Given its use in the synthesis of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate , it may have effects related to the biological activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a chlorobenzonitrile is reacted with an alkali metal fluoride in the presence of a quaternary ammonium compound as a catalyst. This reaction typically occurs in aprotic dipolar solvents at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The use of phase transfer catalysts can also enhance the efficiency of the halogen exchange reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation Reactions: Products include benzoic acids.
Reduction Reactions: Products include benzylamines.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluorobenzonitrile is used as a building block in organic synthesis. It is a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is used to develop pharmaceuticals with potential therapeutic effects. It serves as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules .
Industry: In the agrochemical industry, this compound is used to produce herbicides and pesticides. Its unique chemical properties make it a valuable intermediate in the production of these compounds .
Comparison with Similar Compounds
- 3-Chloro-5-fluorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
- 2-Chloro-5-fluoropyridine
- 4,5-Dichlorophthalonitrile
Comparison: 5-Chloro-2-fluorobenzonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic reactions .
Biological Activity
5-Chloro-2-fluorobenzonitrile (CAS Number: 57381-34-7) is a halogenated benzonitrile compound that has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, synthesis pathways, and applications in drug development, particularly as a precursor for bioactive molecules.
This compound is characterized by the presence of chlorine and fluorine substituents on the benzene ring adjacent to a nitrile group. These functional groups influence its reactivity and biological properties. The compound is often utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis Pathways:
- Microwave-Assisted Synthesis: The compound can be synthesized via microwave-assisted techniques, which enhance reaction efficiency. For example, it can react with methyl thioglycolate in the presence of triethylamine to yield 3-aminobenzo[b]thiophene derivatives with high yields (94%-95%) under optimized conditions .
- Aryl Ether Inhibitors: It is also employed in the preparation of aryl ether inhibitors targeting Bacillus anthracis enoyl–ACP reductase, which is crucial for developing antibacterial agents .
Biological Activity
The biological activity of this compound primarily stems from its role as an intermediate in synthesizing kinase inhibitors and other bioactive compounds. The following sections detail its specific biological effects:
Antimicrobial Activity
Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating varying degrees of efficacy . The structural modifications facilitated by this compound allow for enhanced specificity and potency against resistant bacterial strains.
Kinase Inhibition
The compound serves as a precursor for synthesizing kinase inhibitors, which are vital in cancer therapy. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer progression. The ability of this compound to form complex molecules that inhibit these enzymes makes it a valuable asset in drug discovery .
Case Studies
Case Study 1: Synthesis of Kinase Inhibitors
In a study focused on developing selective kinase inhibitors, researchers utilized this compound to synthesize derivatives that showed promising activity against specific kinases involved in tumor growth. The synthesized inhibitors demonstrated significant reductions in cell proliferation in vitro, indicating their potential for therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of compounds derived from this compound against resistant strains of E. coli and Bacillus anthracis. Results showed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .
Data Tables
Properties
IUPAC Name |
5-chloro-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNJDELEHIGPKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205973 | |
Record name | 5-Chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-34-7 | |
Record name | 5-Chloro-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2-FLUOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ML7JC3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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